Cas no 119181-08-7 (Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel-)

Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel- structure
119181-08-7 structure
Product Name:Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel-
Numero CAS:119181-08-7
MF:C22H16O3
MW:328.360646247864
CID:160041
PubChem ID:180017
Update Time:2025-04-19

Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Dibenz(a,j)anthracene-3,4-diol-1,2-epoxide
    • Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-r...
    • Naphtho[1',2':6,7]phenanthro[3,4-b]oxirene-2,3-diol,1a,2,3,13c-tetrahydro-, (1aR,2R,3S,13cS)-rel-
    • (+)-anti-Dibenz(a,j)anthracene-3,4-diol-1,2-epoxide
    • (1aR,2R,3S,13cS)-1a,2,3,13c-tetrahydrobenzo[10,11]tetrapheno[1,2-b]oxirene-2,3-diol
    • DB(a,j)A-Diol-epoxide
    • DB(aj)A-DE
    • Dibenz(a,j)anthracene trans-3,4-diol-anti-1,2-epoxide
    • Naphtho(1',2':6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,13c-tetrahydro-, (1aalpha,2beta,3alpha,13calpha)-(+-)-
    • CHEMBL24244
    • 114326-34-0
    • 1a,2,3,13c-Tetrahydrobenzo[10,11]tetrapheno[1,2-b]oxirene-2,3-diol
    • DTXSID20921324
    • trans-3,4-Dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz(a,j)anthracene
    • Naphtho(1',2':6,7)phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,13c-tetrahydro-, (1aalpha,2beta,3alpha,13calpha)-
    • (18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol
    • 121209-33-4
    • 119181-08-7
    • Inchi: 1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1
    • Chiave InChI: ICNAMIKDCKTULS-LNRXMEIDSA-N
    • Sorrisi: O1[C@H]2C3C4C=C5C6C=CC=CC=6C=CC5=CC=4C=CC=3[C@@H]([C@H]([C@@H]12)O)O

Proprietà calcolate

  • Massa esatta: 328.109944368g/mol
  • Massa monoisotopica: 328.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 0
  • Complessità: 535
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 53Ų
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司